molecular formula C22H30N6O3 B5519124 N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5519124
M. Wt: 426.5 g/mol
InChI Key: BJDGXWPSBNKMHA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is 426.23793884 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds structurally related to the query compound, including benzodifuranyl, triazines, and thiazolopyrimidines, have been investigated for their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/2 and demonstrated analgesic and anti-inflammatory activities in studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction with Receptors

The molecular interaction of compounds similar to the query, specifically antagonists with the CB1 cannabinoid receptor, has been examined. Conformational analysis and pharmacophore models for these compounds suggest significant interactions with receptors, impacting their pharmacological properties (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis of Polyamides

Compounds containing structural elements of the query compound have been used in the synthesis of polyamides. These polyamides, derived from theophylline, thymine, uracil, and adenine, are of interest in materials science for their unique properties (Hattori & Kinoshita, 1979) (Hattori & Kinoshita, 1979).

Cancer Research

Related compounds have been studied for their potential in cancer treatment. For example, a compound structurally similar to the query showed the ability to induce apoptosis in cancer cells and demonstrated potential as a cancer therapeutic (Lee et al., 2013).

Antimicrobial and Anti-Proliferative Activities

Derivatives of the query compound, including oxadiazole N-Mannich bases, have been synthesized and tested for antimicrobial and anti-proliferative activities. These compounds showed promising results against various bacterial strains and human cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Antidepressant and Nootropic Agents

Compounds with structural similarities to the query compound have been investigated for their antidepressant and nootropic (cognitive enhancing) activities. These studies explored the potential of these compounds in treating central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antioxidant Properties

Analogues of the query compound have been studied for their antioxidant properties. These studies focus on developing multifunctional antioxidants for the treatment of age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-30-18-14-17(15-19(16-18)31-2)24-22(29)28-12-10-26(11-13-28)20-6-7-23-21(25-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDGXWPSBNKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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